molecular formula C11H13N3 B1518143 1-(2,4-dimethylphenyl)-1H-pyrazol-4-amine CAS No. 1153039-63-4

1-(2,4-dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1518143
CAS No.: 1153039-63-4
M. Wt: 187.24 g/mol
InChI Key: DOOQWPWSALVSLS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C₁₄H₁₄N₂ It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-11(9(2)5-8)14-7-10(12)6-13-14/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOQWPWSALVSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong acids or bases, depending on the nature of the substituent.

Major Products Formed:

  • Oxidation products include 1-(2,4-dimethylphenyl)-1H-pyrazol-4-one.

  • Reduction products may include this compound derivatives with additional amino groups.

  • Substitution products can vary widely based on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine derivatives have shown promise in treating various proliferative diseases, including solid tumors and leukemias . The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. For instance, certain pyrazole compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Fungicidal Activity

Research has highlighted the fungicidal potential of pyrazole derivatives against plant pathogens such as Botrytis cinerea. These compounds can disrupt fungal growth and are being explored as alternatives to conventional fungicides .

Case Study 1: Anticancer Activity

A study conducted on phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine derivatives revealed their effectiveness against non-small cell lung cancer (NSCLC). The study utilized molecular docking techniques to predict binding affinities to target proteins involved in tumor growth. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a strong therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In a comparative study on various pyrazole derivatives against M. tuberculosis, one derivative exhibited an IC50 value significantly lower than that of standard antibiotics. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, which involved binding to bacterial enzymes critical for cell wall synthesis .

Mechanism of Action

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is structurally similar to other pyrazole derivatives, such as 1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid and 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole core but differ in the position and nature of substituents on the ring. The unique properties of this compound arise from its specific substitution pattern, which influences its reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid

  • 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

  • 1-(2,4-dimethylphenyl)-1H-pyrazol-3-amine

  • 1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Biological Activity

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS Number 2060036-51-1
Structural Features Contains a pyrazole ring and a 2,4-dimethylphenyl substituent

The presence of the pyrazole ring is crucial as it contributes to the compound's biological activity by facilitating interactions with various biological targets, including enzymes and receptors.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Numerous studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, derivatives have shown inhibitory effects against key oncogenic pathways such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole core can enhance antitumor efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds related to this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α production at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger), certain pyrazole derivatives displayed promising inhibitory effects, indicating potential applications in treating infections .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in cell signaling pathways. For instance, its ability to inhibit xanthine oxidase has been linked to antioxidant activities, which may contribute to its therapeutic potential in managing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Antitumor Efficacy : A study synthesized novel pyrazole derivatives that inhibited tumor growth in vitro by targeting BRAF(V600E) pathways. The most effective compounds demonstrated IC50 values in the low micromolar range .
  • Anti-inflammatory Activity : Research indicated that specific derivatives could inhibit LPS-induced nitric oxide production significantly, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Testing : A series of pyrazole compounds were tested against various pathogens, with some exhibiting higher efficacy than traditional antibiotics, suggesting their role as alternative therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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